

A Technical Guide to the Physicochemical Properties of Nonacosan-14-ol

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Compound of Interest

Compound Name: Nonacosan-14-ol

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Abstract

Nonacosan-14-ol is a long-chain fatty alcohol with the chemical formula $C_{29}H_{60}O$. While it has been identified in some natural sources, a comprehensive experimental characterization of its physicochemical properties is not readily available in the current scientific literature. This technical guide consolidates the predicted properties of **Nonacosan-14-ol** from various computational models and presents a general overview of the characteristics of long-chain fatty alcohols. Furthermore, this document outlines a representative experimental protocol for the isolation and analysis of such compounds. Due to a lack of specific data on its biological interactions, this guide focuses on the fundamental chemical and physical attributes of **Nonacosan-14-ol**.

Introduction

Nonacosan-14-ol is a secondary fatty alcohol, a class of organic compounds characterized by a hydroxyl group attached to a carbon atom that is bonded to two other carbon atoms. It is classified as a long-chain fatty alcohol. These molecules are known for their hydrophobic nature due to the long aliphatic chain. **Nonacosan-14-ol** can be found in the common pea, making it a potential biomarker for the consumption of this food product^[1]. Despite its presence in nature, detailed experimental data on its physical and chemical properties are sparse. This guide aims to provide a thorough overview of the available predicted data and to offer a general experimental framework for its characterization.

Physicochemical Properties

Comprehensive experimental data for the physicochemical properties of **Nonacosan-14-ol** are largely unavailable in the public domain. The following tables summarize the predicted properties based on computational models, which can serve as estimations for experimental design.

Predicted Physicochemical Properties of Nonacosan-14-ol

Property	Value	Source
Molecular Formula	C ₂₉ H ₆₀ O	PubChem[2]
Molecular Weight	424.8 g/mol	PubChem[2]
Monoisotopic Mass	424.464416533 Da	PubChem[2]
Water Solubility	1.2 x 10 ⁻⁵ g/L	ALOGPS[1]
logP (Octanol-Water Partition Coefficient)	10.35	ALOGPS[1]
logS (Aqueous Solubility)	-7.6	ALOGPS[1]
pKa (Strongest Acidic)	18.48	ChemAxon[1]
pKa (Strongest Basic)	-1.3	ChemAxon[1]
Polar Surface Area	20.23 Å ²	ChemAxon[1]
Rotatable Bond Count	26	ChemAxon[1]
Hydrogen Bond Donor Count	1	ChemAxon[1]
Hydrogen Bond Acceptor Count	1	ChemAxon[1]

General Experimental Properties of Long-Chain Fatty Alcohols

To provide context, the following table lists general properties of long-chain fatty alcohols. It is important to note that these are general characteristics and may not precisely reflect the properties of **Nonacosan-14-ol**.

Property	General Observation for Long-Chain Fatty Alcohols
Appearance	Waxy solids at room temperature.
Solubility	Generally insoluble in water, but soluble in organic solvents like ethanol, ether, and chloroform.
Boiling Point	High boiling points that increase with chain length.
Melting Point	Melting points that increase with chain length.

Experimental Protocols

While specific experimental protocols for the determination of **Nonacosan-14-ol**'s physicochemical properties are not available, a general methodology for the analysis of long-chain alcohols from natural sources can be adapted. The following protocol is a representative example for the extraction and characterization of long-chain fatty alcohols from a plant matrix.

General Protocol for the Analysis of Long-Chain Alcohols

This protocol is based on methods used for the analysis of policosanols from vegetable oil and can be adapted for the characterization of **Nonacosan-14-ol**.

1. Saponification:

- Mix 5 g of the sample (e.g., lipid extract from a natural source) with 50 mL of a 12% (w/v) solution of potassium hydroxide in ethanol.
- Heat the mixture at 60°C for 1.5 hours.
- After cooling, add 50 mL of water to the mixture.

2. Extraction of Unsaponifiable Matter:

- Extract the unsaponifiable matter four times with 50 mL of petroleum ether.
- Wash the combined petroleum ether extracts with 50 mL of an ethanol/water mixture (1:1, v/v).
- Dry the lipid fraction under a stream of nitrogen.
- Dissolve the dried extract in chloroform for analysis by Thin-Layer Chromatography (TLC).

3. Thin-Layer Chromatography (TLC):

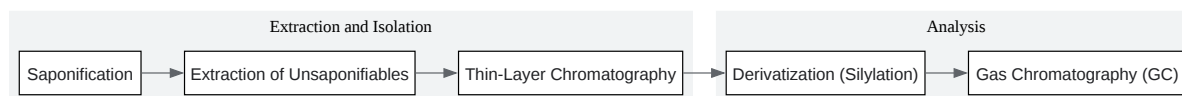
- Separate the alcohol sub-fractions using one-dimensional TLC with a mobile phase of hexane/ethanol (65:35, v/v).
- After development, spray the plates with a primuline solution and visualize under UV light.
- Scrape the bands corresponding to aliphatic alcohols and extract them three times with a chloroform/ethanol mixture (1:1, v/v).

4. Derivatization and Gas Chromatography (GC) Analysis:

- Mix the extracted aliphatic alcohols with 80 μ L of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 20 μ L of chlorotrimethylsilane (TMCS).
- Vortex the mixture and heat at 60°C for 30 minutes for silylation.
- Directly inject the silylated solution into a gas chromatograph for analysis.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the characterization of long-chain fatty alcohols.



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General workflow for the characterization of long-chain fatty alcohols.

Signaling Pathways and Biological Activity

Currently, there is no specific information available in the scientific literature detailing the involvement of **Nonacosan-14-ol** in any signaling pathways or its specific biological activities. Long-chain fatty alcohols, in general, are known to be components of waxes and can have roles in energy storage and as signaling molecules in some organisms. However, further research is required to elucidate the specific biological functions of **Nonacosan-14-ol**.

Conclusion

Nonacosan-14-ol remains a poorly characterized long-chain fatty alcohol. While computational methods provide valuable estimates of its physicochemical properties, there is a clear need for experimental validation. The general protocols outlined in this guide can serve as a starting point for researchers aiming to isolate and characterize this compound. Future studies are warranted to determine its precise physical and chemical properties, as well as to investigate its potential biological roles. This foundational knowledge will be crucial for any future applications in drug development or other scientific fields.

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